![molecular formula C22H21N5O2S B11016578 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11016578.png)

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

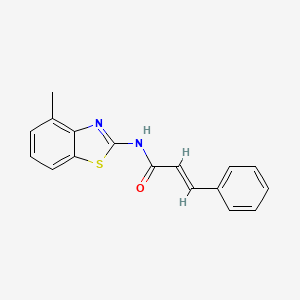

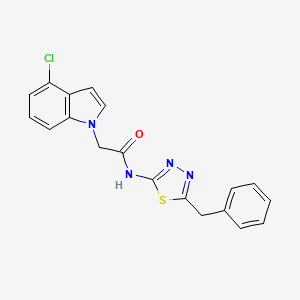

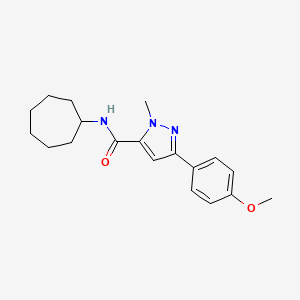

N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide est un composé organique complexe appartenant à la classe des dérivés de quinazolinone. Les quinazolinones sont connues pour leur large éventail d'activités biologiques et sont souvent utilisées en chimie médicinale pour le développement d'agents thérapeutiques.

Méthodes De Préparation

La synthèse de N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide peut être réalisée par différentes voies de synthèse. Une méthode efficace implique la réaction d'annulation intermoléculaire en un seul pot d'o-amino benzamides et de thiols . Cette méthode est avantageuse en raison de sa bonne tolérance aux groupes fonctionnels, étant sans métal de transition et sans oxydant externe, et facile à mettre en œuvre. Une autre méthode implique la cyclisation de condensation induite par la lumière visible de 2-aminobenzamides et d'aldéhydes sous irradiation de lumière visible . Cette méthode verte et efficace utilise la fluorescéine comme photocatalyseur en présence de TBHP sans avoir besoin d'un catalyseur métallique.

Analyse Des Réactions Chimiques

N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la synthèse oxydative électrochimique de la 2-benzoylquinazolin-4(3H)-one via l'amination C(sp3)–H dans des conditions sans métal est une de ces réactions . Cette réaction se déroule en utilisant du méthanol à faible toxicité comme solvant et utilise l'oxygène moléculaire comme oxydant vert idéal. Une autre réaction implique la cyclisation radicalaire en tandem des quinazolin-4(3H)-ones avec les acides oxamiques pour la construction de quinazolinones fusionnées dans des conditions sans métal . Cette méthode offre des avantages tels qu'un rendement élevé, une large compatibilité des substrats et une économie d'atomes élevée.

Applications De Recherche Scientifique

N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé pour la synthèse de divers dérivés de quinazolinone, qui sont connus pour leurs activités biologiques et thérapeutiques . En biologie et en médecine, les dérivés de quinazolinone ont montré qu'ils présentaient des activités antimicrobiennes, antitumorales, antifongiques et cytotoxiques . Ils sont également utilisés dans le développement de médicaments pour le traitement de diverses affections, notamment le cancer, la paralysie cérébrale, la spondylose cervicale et la sclérose en plaques . Dans l'industrie, ces composés sont utilisés dans le développement de nouveaux matériaux et comme intermédiaires dans la synthèse d'autres molécules complexes.

Mécanisme d'action

Le mécanisme d'action de N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, la synthèse oxydative électrochimique de la 2-benzoylquinazolin-4(3H)-one implique la génération d'un radical acétophénone, qui subit une oxydation ultérieure pour former du 2-oxo-2-phénylacétaldéhyde . Ce composé peut ensuite interagir avec diverses cibles biologiques, conduisant à ses activités biologiques observées.

Mécanisme D'action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. For instance, the electrochemical oxidative synthesis of 2-benzoylquinazolin-4(3H)-one involves the generation of an acetophenone radical, which undergoes further oxidation to form 2-oxo-2-phenylacetaldehyde . This compound can then interact with various biological targets, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide peut être comparé à d'autres composés similaires, tels que la 2-aryl quinazolin-4(3H)-one, la 2-phényl-pyrido[2,3-d]pyrimidin-4(3H)-one et les dérivés de 3-phényl-2H-1,2,4-benzothiadiazine-1,1-dioxyde . Ces composés partagent des structures de base similaires mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques. La singularité de N-[(2Z)-5-(2-phényléthyl)-1,3,4-thiadiazol-2(3H)-ylidène]-4-(4-oxoquinazolin-3(4H)-yl)butanamide réside dans ses groupes fonctionnels spécifiques, qui contribuent à ses propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C22H21N5O2S |

|---|---|

Poids moléculaire |

419.5 g/mol |

Nom IUPAC |

4-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |

InChI |

InChI=1S/C22H21N5O2S/c28-19(11-6-14-27-15-23-18-10-5-4-9-17(18)21(27)29)24-22-26-25-20(30-22)13-12-16-7-2-1-3-8-16/h1-5,7-10,15H,6,11-14H2,(H,24,26,28) |

Clé InChI |

JXDYLYFYYUJUHG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11016497.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016498.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide](/img/structure/B11016504.png)

![4-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11016520.png)

![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016528.png)

![2-[(4-nitrobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11016531.png)

![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11016534.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11016554.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11016561.png)

![4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11016566.png)